molecular formula C20H19BrO4 B2978316 Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308296-05-1

Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2978316
CAS No.: 308296-05-1
M. Wt: 403.272
InChI Key: FQYUHDNVHFKREO-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” is a chemical compound with the linear formula C20H19BrO4 . It has a molecular weight of 403.276 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula C20H19BrO4 . This indicates that it contains 20 carbon atoms, 19 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s important to note that boronic esters, which are similar compounds, have been used in Suzuki–Miyaura coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 403.276 . Unfortunately, additional specific physical and chemical properties were not available in the resources I found.

Scientific Research Applications

Synthesis and Chemical Reactions

Researchers have developed various synthetic routes and chemical reactions involving compounds structurally related to Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate. For instance, Kawase, Okada, and Miwa (1970) explored the Friedel-Crafts reaction of 2,3-dimethylbenzofuranyl ketones, providing insights into the acylation and alkylation reactions that contribute to the structural diversity of benzofuran derivatives Kawase, Okada, & Miwa, 1970. Similarly, Srikrishna, Sridharan, and Prasad (2010) revised the structure of products obtained from reactions involving dialkyl 2-butynoate, aniline, and formaldehyde, highlighting the complexity of reactions involving similar molecular frameworks Srikrishna, Sridharan, & Prasad, 2010.

Biological Activities and Applications

The research also delves into the potential biological activities and applications of compounds structurally similar to this compound. For example, Mubarak et al. (2007) synthesized new benzofuran derivatives and tested their in vitro anti-HIV activities, indicating the potential of these compounds in developing antiviral therapies Mubarak et al., 2007.

Photoreactive Properties

Zabadal et al. (2001) investigated the photoreactive properties of 2,5-dimethylphenacyl (DMP) esters, a group related to the target compound, demonstrating the utility of DMP groups as photoremovable protecting groups for carboxylic acids. This research suggests applications in organic synthesis and biochemistry where light-induced deprotection is advantageous Zabadal, Pelliccioli, Klán, & Wirz, 2001.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrO4/c1-11-5-6-12(2)14(7-11)10-24-18-8-15-17(9-16(18)21)25-13(3)19(15)20(22)23-4/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYUHDNVHFKREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=C(C=C3C(=C2)C(=C(O3)C)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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